![molecular formula C9H13O4PS B14649539 Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate CAS No. 52344-55-5](/img/structure/B14649539.png)
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a thiophene ring, a phosphonate group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate typically involves the condensation of thiophene derivatives with phosphonate esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a halogenated ketone to form the desired phosphonate compound. The reaction conditions often require the use of a base, such as sodium or potassium carbonate, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiophene derivative, followed by its reaction with a phosphonate ester under controlled conditions. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Phosphonate esters with various substituents.
Applications De Recherche Scientifique
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The thiophene ring can participate in π-π interactions, enhancing its binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, further contributing to its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate
- Dimethyl [2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl]phosphonate
- Dimethyl [2-oxo-3-(thiophen-3-yl)oxy]propyl]phosphonate
Uniqueness
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate is unique due to the specific positioning of the thiophene ring and the phosphonate group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
52344-55-5 |
|---|---|
Formule moléculaire |
C9H13O4PS |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-thiophen-3-ylpropan-2-one |
InChI |
InChI=1S/C9H13O4PS/c1-12-14(11,13-2)6-9(10)5-8-3-4-15-7-8/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
JDCBSXRBZFUZDF-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)CC1=CSC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
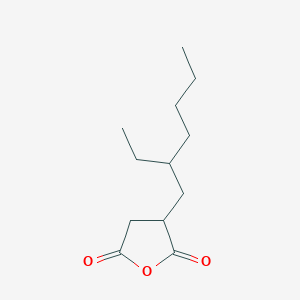
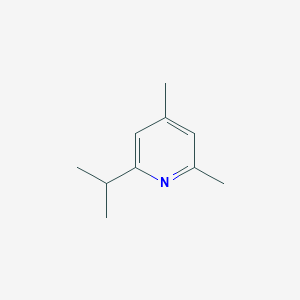
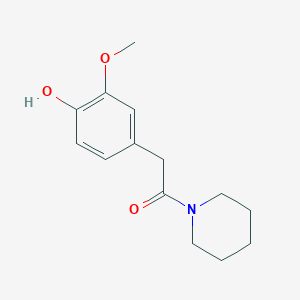
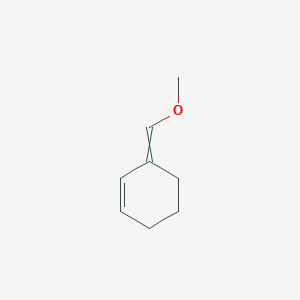


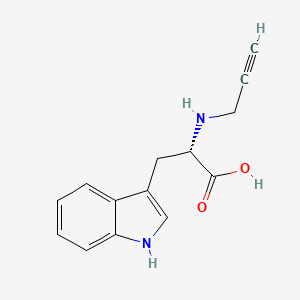
![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)

![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
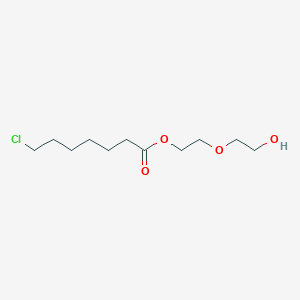

![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
